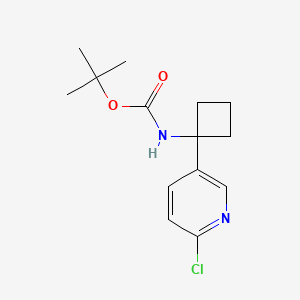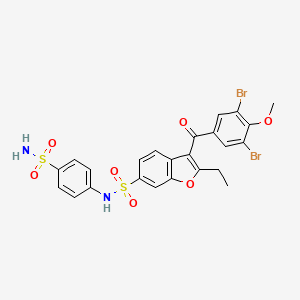
4-氟-2-(1H-吡咯-1-基)吡啶
描述
“4-Fluoro-2-(1H-pyrrol-1-yl)pyridine” is a chemical compound that contains a pyrrole ring and a pyridine ring . The pyrrole ring is a five-membered aromatic heterocycle, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(1H-pyrrol-1-yl)pyridine” consists of a pyrrole ring and a pyridine ring. The pyrrole ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .科学研究应用
合成和化学性质
- 该化合物已被用于通过简洁高效的合成方法合成4-氟-1H-吡咯并[2,3-b]吡啶,突出了区域选择性氟化技术,如巴尔兹-施曼反应或锂卤素交换 (Thibault et al., 2003)。
分子对接和QSAR研究
- 对4-氟-2-(1H-吡咯-1-基)吡啶衍生物进行了对接和QSAR研究,用于开发c-Met激酶抑制剂,表明该化合物在分析对某些癌症类型具有高抑制活性的分子特征方面的实用性 (Caballero等,2011)。
抗肿瘤活性
- 从1H-吡咯并[2,3-b]吡啶衍生的Nortopsentin类似物在弥漫性恶性腹膜间皮瘤实验模型中显示出显著的抗肿瘤活性,作为细胞周期依赖性激酶1抑制剂 (Carbone et al., 2013)。
传感器开发和应用
- 氟化衍生物已被用于增强中性阴离子受体的亲和力,显著改善与氟化物、氯化物或二氢磷酸根等阴离子的结合相互作用 (Anzenbacher et al., 2000)。此外,基于吡咯并[3,4-c]吡啶的荧光探针已被开发为Fe3+/Fe2+阳离子的熄灭型化学传感器,展示了它们在活细胞成像中的适用性 (Maity et al., 2018)。
电子和光学材料
- 使用基于4-氟-2-(1H-吡咯-1-基)吡啶的配体调节了蓝色Ir(III)卡宾配合物的电子性能和量子效率,表明其在有机发光二极管(OLEDs)中开发高效磷光发射体的潜力 (Liu et al., 2014)。
安全和危害
The safety data sheet for a similar compound, “4-Fluoro-2-(1H-pyrazol-3-yl)phenol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
Compounds with a similar pyrrolidine structure have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .
Mode of Action
Similar compounds with a pyrrolidine structure have been reported to inhibit fgfrs . This inhibition could potentially occur through the compound binding to the receptor, thereby preventing the receptor from activating its downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors, like similar pyrrolidine compounds, can affect several signaling pathways, including the ras-mek-erk, plcγ, and pi3k-akt pathways . These pathways play crucial roles in cell proliferation, survival, and migration .
Result of Action
Similar compounds with a pyrrolidine structure have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
4-Fluoro-2-(1H-pyrrol-1-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity, depending on the specific enzyme and the context of the reaction .
Additionally, 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine has been observed to bind to certain proteins, such as kinases, which play a pivotal role in cell signaling pathways. The binding of this compound to kinases can modulate their activity, leading to alterations in downstream signaling events .
Cellular Effects
The effects of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is often upregulated in cancer cells .
Furthermore, 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine has been shown to influence gene expression by acting as a transcriptional modulator. This compound can either upregulate or downregulate the expression of specific genes, depending on the cellular context and the presence of other regulatory factors . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to active sites of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates .
Additionally, 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine can interact with DNA and RNA, influencing gene expression and transcriptional regulation. This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . The compound also modulates the activity of kinases by binding to their active sites, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy .
Long-term studies have also indicated that continuous exposure to 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine can lead to adaptive changes in cellular function. For example, cells exposed to this compound for extended periods may develop resistance to its effects, necessitating higher doses to achieve the same level of activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a specific dose range is required to achieve the desired biological activity without causing adverse effects. For instance, doses above a certain threshold may lead to the activation of stress response pathways, resulting in cellular damage and apoptosis .
Metabolic Pathways
4-Fluoro-2-(1H-pyrrol-1-yl)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The primary metabolic pathway involves the hydroxylation of the pyrrole ring, followed by conjugation reactions that enhance the compound’s solubility and facilitate its excretion .
The interaction of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux. For example, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of substrates that are normally metabolized by these enzymes .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine can bind to intracellular proteins, affecting its localization and accumulation .
The distribution of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine within tissues is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . This property also facilitates its penetration into the central nervous system, where it can exert its effects on neuronal cells .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine is a critical determinant of its activity and function. This compound has been shown to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization to the nucleus allows 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine to interact with DNA and transcription factors, influencing gene expression .
In the mitochondria, 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine can affect mitochondrial function by modulating the activity of respiratory chain enzymes and altering mitochondrial membrane potential . The localization to the endoplasmic reticulum allows this compound to interact with enzymes involved in protein folding and post-translational modifications, affecting protein function and cellular homeostasis .
属性
IUPAC Name |
4-fluoro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTBVBQJDZZMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



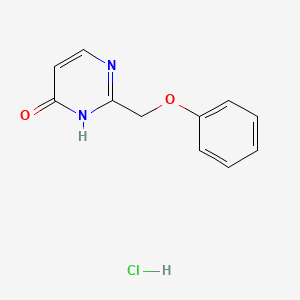
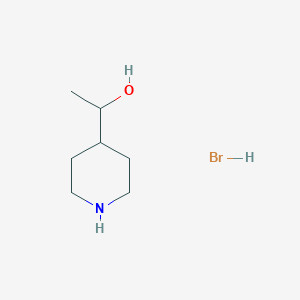
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)
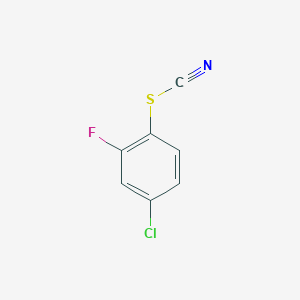


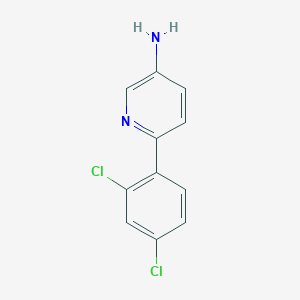
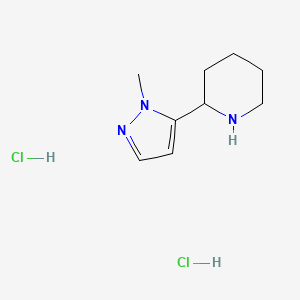

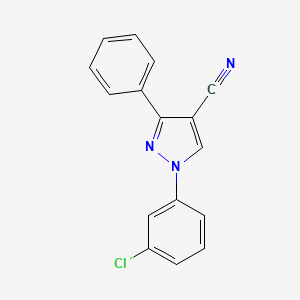
![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)
